molecular formula C17H18N6O B12943618 N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide CAS No. 918662-94-9

N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B12943618
CAS No.: 918662-94-9
M. Wt: 322.4 g/mol
InChI Key: RZKIRGRZACACNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a piperazine ring, and a pyrimidine ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple stepsThe reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Biological Activity

N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular weight of approximately 464.9 g/mol. Its structure includes a pyrimidine ring, a cyano group, and a benzamide moiety, which contribute to its biological properties.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and modulate the activity of various neurotransmitter receptors.

Key Mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases involved in cancer cell proliferation.
  • Neurotransmitter Receptor Modulation : The compound may affect the activity of neurotransmitter receptors, particularly those associated with the central nervous system.

Biological Activity in Cancer Research

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis
U937 (Leukemia)2.41Cell cycle arrest
A549 (Lung)1.50Inhibition of cell proliferation

These results indicate that the compound exhibits significant cytotoxicity across different cancer types, suggesting its potential as an anticancer agent.

Case Study 1: Breast Cancer

In a study involving MCF-7 breast cancer cells, this compound demonstrated potent apoptotic effects. Flow cytometry analysis revealed that treatment with this compound led to increased levels of apoptotic markers, indicating its potential for inclusion in breast cancer therapies.

Case Study 2: Leukemia

Another investigation focused on U937 leukemia cells showed that the compound triggered cell cycle arrest at the G2/M phase, leading to reduced cell viability. This suggests that this compound could be effective in treating hematological malignancies.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been assessed in animal models. Initial findings indicate favorable absorption and distribution characteristics, although further studies are required to evaluate its metabolic stability and potential toxicity.

Properties

CAS No.

918662-94-9

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[5-cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)17-19-12-14(11-18)15(21-17)20-16(24)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,19,20,21,24)

InChI Key

RZKIRGRZACACNE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.